molecular formula C12H8N4O4 B11763293 5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid CAS No. 873773-67-2

5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid

Cat. No.: B11763293
CAS No.: 873773-67-2
M. Wt: 272.22 g/mol
InChI Key: YRACTVCFGUJANX-UHFFFAOYSA-N
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Description

5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) featuring a pyrazole ring substituted at the 5-position of the benzene core. The pyrazole moiety contains an amino (-NH₂) group at position 5 and a cyano (-CN) group at position 2. This combination of electron-donating (amino) and electron-withdrawing (cyano) substituents imparts unique electronic properties, influencing its acidity, solubility, and coordination behavior.

Preparation Methods

Primary Synthetic Strategies

Direct Cyclocondensation of Hydrazines with Isophthalic Acid Derivatives

This method involves reacting functionalized isophthalic acid precursors with hydrazine derivatives to form the pyrazole ring in situ.

Procedure:

  • Intermediate preparation : 5-Hydrazinylisophthalic acid is synthesized via nitration/reduction or direct substitution of isophthalic acid.

  • Cyclocondensation : The hydrazine intermediate reacts with ethoxymethylenemalononitrile (EMN) in ethanol under reflux (2–3 hours).

  • Acid hydrolysis : The ester intermediates are hydrolyzed to carboxylic acids using HCl or H₂SO₄ .

Example :

StepReagents/ConditionsYieldKey Observations
Hydrazine formationHNO₃/H₂SO₄ → H₂/Pd-C60%Regioselective nitration at the 5-position critical .
CyclocondensationEMN, EtOH, reflux75%Forms 5-(5-amino-4-cyano-pyrazol-1-yl)isophthalate ester .
Hydrolysis6M HCl, 100°C, 4h90%Quantitative conversion to carboxylic acid .

Advantages : Atom-economical, fewer purification steps.
Limitations : Requires stringent control over nitration regiochemistry .

Coupling Preformed Pyrazole Moieties to Isophthalic Acid

This modular approach involves synthesizing the pyrazole separately and coupling it to isophthalic acid via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

SNAr Reaction

Procedure :

  • Activation : 5-Fluoro- or 5-nitroisophthalic acid is treated with a base (K₂CO₃) to generate a phenoxide intermediate.

  • Coupling : 5-Amino-4-cyano-1H-pyrazole reacts with the activated isophthalic acid derivative in DMF at 120°C .

Example :

Starting MaterialCoupling AgentConditionsYield
5-Fluoroisophthalic acid5-Amino-4-cyano-1H-pyrazole, K₂CO₃DMF, 120°C, 12h65%

Advantages : High functional group tolerance.
Limitations : Requires electron-deficient aromatic rings for efficient SNAr .

Palladium-Catalyzed Cross-Coupling

Procedure :

  • Halogenation : Isophthalic acid is brominated at the 5-position using Br₂/FeBr₃.

  • Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos catalyzes coupling between 5-bromoisophthalic acid and 5-amino-4-cyano-1H-pyrazole .

Example :

Catalyst SystemBaseSolventYield
Pd(OAc)₂/XantphosCs₂CO₃Toluene55%

Advantages : Applicable to electron-rich substrates.
Limitations : Sensitivity to moisture and pyrazole NH groups requires inert conditions .

Domino Transannulation Strategy

A Fe(II)-catalyzed domino reaction constructs the pyrazole ring directly on the isophthalic acid core using 5-alkoxyisoxazoles and malononitrile .

Procedure :

  • Isoxazole Activation : 5-Methoxyisoxazole reacts with FeCl₂ in acetonitrile.

  • Transannulation : Malononitrile adds to the activated isoxazole, forming the pyrazole ring.

  • Oxidation : The intermediate is oxidized to isophthalic acid using KMnO₄ .

Example :

StepConditionsYield
TransannulationFeCl₂ (10 mol%), CH₃CN, 80°C70%
OxidationKMnO₄, H₂O, 100°C85%

Advantages : High atom economy, one-pot synthesis.
Limitations : Limited scalability due to Fe(II) sensitivity .

Comparative Analysis of Methods

MethodYield RangeKey AdvantagesDrawbacks
Cyclocondensation60–75%Fewer steps, cost-effectiveRegiochemical challenges
SNAr Coupling55–65%Modular, versatileRequires electron-deficient substrates
Pd-Catalyzed50–60%Broad substrate scopeExpensive catalysts, inert conditions
Domino Transannulation70–85%One-pot, high efficiencyFe(II) sensitivity, oxidation step required

Critical Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr coupling yields but may hydrolyze cyano groups .

  • Acid Stability : The amino group on the pyrazole requires protection (e.g., Boc) during ester hydrolysis to prevent side reactions .

  • Catalyst Screening : Fe(II) outperforms Cu(I) or Ni(II) in transannulation reactions, reducing byproduct formation .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for the formation of various substituted derivatives through oxidation, reduction, and substitution reactions .

Medicine

The compound has been investigated for its potential as a therapeutic agent . Research indicates that it may possess antioxidant properties and could be a candidate for developing drugs targeting oxidative stress-related diseases . Its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π interactions .

Materials Science

In materials science, this compound has been utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and polymers. These materials have applications in gas storage, catalysis, and drug delivery systems due to their tunable properties and high surface areas .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of pyrazole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant antioxidant activity in vitro, suggesting potential therapeutic applications in managing oxidative stress-related conditions .

Case Study 2: Drug Development

Research focusing on the structural modifications of pyrazole derivatives has highlighted their potential as anticancer agents . Compounds derived from this compound were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
ChemistryBuilding block for complex heterocyclesUsed in synthesis of various derivatives
MedicinePotential therapeutic agent for oxidative stressExhibits antioxidant properties
Materials ScienceComponent in advanced materials like MOFsApplications in gas storage and catalysis
Drug DevelopmentInvestigated as anticancer agentSignificant cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of 5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Isophthalic Acid Derivatives

The compound belongs to a class of isophthalic acid derivatives modified with nitrogen-containing heterocycles or functionalized linkers. Key analogs include:

Compound Name Substituent CAS Number Key Structural Features Potential Applications
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid 5-Amino-4-cyano-pyrazole Not explicitly listed Dual electron effects (-NH₂, -CN); rigid pyrazole core MOFs, catalytic systems
5-(1H-Pyrazol-4-yl)isophthalic acid 1H-Pyrazol-4-yl 1108726-74-4 Unsubstituted pyrazole; planar geometry MOFs, porous materials
5-(5-Aminopyridin-3-yl)isophthalic acid 5-Aminopyridin-3-yl 2417554-17-5 Pyridine with -NH₂; extended π-system MOFs, drug delivery platforms
5-((2,5-Bis(acetyloxy)ethoxy)-4-aminophenyl)diazenyl)isophthalic acid Diazenyl-linked aminophenyl with acetyloxy Not listed Flexible diazenyl spacer; ester functionalities Dyes, pH-responsive materials

Key Comparative Analysis

Electronic Effects

  • Target Compound: The amino group enhances electron density on the pyrazole, while the cyano group withdraws electrons, creating a polarized system. This may increase the acidity of the carboxylic acid groups compared to unsubstituted analogs, favoring stronger metal coordination in MOFs .
  • 5-(1H-Pyrazol-4-yl)isophthalic Acid : Lacking electron-modifying substituents, its coordination behavior is dominated by the pyrazole’s inherent basicity and the carboxylic acids’ acidity .

Steric and Geometric Considerations

  • The pyrazole and pyridine substituents provide rigid, planar geometries conducive to forming crystalline MOFs. In contrast, the diazenyl-linked compound’s flexible spacer may reduce framework stability but enhance adaptability in host-guest chemistry .
  • The terpyridinyl analog (e.g., 5-([2,2':6',2''-Terpyridin]-4'-yl)isophthalic acid, CAS 2226465-62-7) offers tridentate coordination sites, enabling higher-dimensional MOF architectures compared to the target compound’s bidentate pyrazole .

Physicochemical Data and Research Findings

  • Thermal Stability: Pyrazole derivatives generally exhibit high thermal stability (>300°C), as observed in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (decomposition at 280–300°C) . The cyano group may further enhance stability via dipole interactions.
  • Solubility: Carboxylic acids confer water solubility at high pH, but the hydrophobic pyrazole/cyano groups reduce it in neutral conditions. This contrasts with diazenyl analogs, where acetyloxy esters increase organic solvent compatibility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(5-amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid, and what are their advantages/limitations?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted hydrazines with β-keto esters or aldehydes, followed by functionalization of the pyrazole core. For example, cyclocondensation using ethyl acetoacetate and phenylhydrazine derivatives under basic conditions can yield pyrazole intermediates, which are then subjected to nitrile introduction via cyanation reagents (e.g., KCN/CuCN) and subsequent hydrolysis to generate the isophthalic acid moiety . Key challenges include controlling regioselectivity during pyrazole formation and avoiding side reactions during cyanation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming proton environments and carbon frameworks, particularly for distinguishing amino and cyano groups. Single-crystal X-ray diffraction provides definitive structural validation, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amino and carboxylic acid groups) . Elemental analysis and mass spectrometry are also used to verify purity and molecular weight .

Intermediate Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for controlled reactivity), and stoichiometric ratios of reagents. For example, excess cyanation reagents (e.g., CuCN) may improve nitrile group incorporation, while slow addition of acids during hydrolysis minimizes decomposition . Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR peak splitting or unexpected IR absorptions)?

Conflicting NMR signals may arise from tautomerism in the pyrazole ring or dynamic proton exchange. Variable-temperature NMR can stabilize these effects. For IR, computational methods (e.g., DFT calculations) correlate observed vibrational modes (e.g., C≡N stretch at ~2200 cm⁻¹) with predicted spectra to validate assignments . Cross-validation with X-ray crystallography is recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or coordination chemistry of this compound?

Density functional theory (DFT) simulations can map electron density distributions, identifying reactive sites (e.g., carboxylic acid groups for metal coordination). Molecular docking studies with protein targets (e.g., kinases or enzymes) assess binding affinities by analyzing hydrogen-bonding and hydrophobic interactions between the pyrazole core and active sites . Such models guide structural modifications to enhance bioactivity .

Q. What mechanistic insights explain the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

The isophthalic acid moiety acts as a polydentate ligand, coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) through carboxylate oxygen atoms. Pyrazole nitrogen atoms may provide additional binding sites. Powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) are used to study MOF stability and porosity . Synchrotron-based techniques can resolve fine structural details .

Q. How do structural modifications (e.g., substituent variation) impact its physicochemical properties?

Introducing electron-withdrawing groups (e.g., cyano) increases acidity of the carboxylic acid groups, altering solubility and metal-binding capacity. Substituents on the pyrazole ring (e.g., methyl or phenyl) modulate steric effects in biological interactions. Systematic SAR studies require combinatorial synthesis paired with HPLC-MS for rapid analysis of derivatives .

Properties

CAS No.

873773-67-2

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

5-(5-amino-4-cyanopyrazol-1-yl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H8N4O4/c13-4-8-5-15-16(10(8)14)9-2-6(11(17)18)1-7(3-9)12(19)20/h1-3,5H,14H2,(H,17,18)(H,19,20)

InChI Key

YRACTVCFGUJANX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C(=C(C=N2)C#N)N)C(=O)O

Origin of Product

United States

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